N-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride

Sigma-1 receptor neuroprotection esaprazole analogues

N-Cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 2032594-88-8) is the dihydrochloride salt of a piperazine-propanamide scaffold bearing an N‑cyclopentyl substituent. The free‑base form (CAS 1018568‑87‑0) serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of esaprazole analogues that exhibit sigma‑1 (σ1) receptor binding and neuroprotective activity.

Molecular Formula C12H25Cl2N3O
Molecular Weight 298.25 g/mol
CAS No. 2032594-88-8
Cat. No. B6600212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(piperazin-1-yl)propanamidedihydrochloride
CAS2032594-88-8
Molecular FormulaC12H25Cl2N3O
Molecular Weight298.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCC1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C12H23N3O.2ClH/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H
InChIKeyCBSJXGSFJRINRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-(piperazin-1-yl)propanamide Dihydrochloride (CAS 2032594-88-8): Procurement-Grade Overview for Sigma-1 Receptor Ligand Development


N-Cyclopentyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 2032594-88-8) is the dihydrochloride salt of a piperazine-propanamide scaffold bearing an N‑cyclopentyl substituent. The free‑base form (CAS 1018568‑87‑0) serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of esaprazole analogues that exhibit sigma‑1 (σ1) receptor binding and neuroprotective activity [1]. The compound is commercially available at ≥98% purity from multiple suppliers and is intended exclusively for research and further manufacturing use .

Why N-Cyclopentyl-2-(piperazin-1-yl)propanamide Dihydrochloride Cannot Be Readily Substituted by Other Piperazine‑Propanamide Building Blocks


Within the piperazine‑propanamide class, seemingly minor structural variations—including the N‑substituent on the amide nitrogen, the piperazine N‑substitution pattern, and the salt form—produce markedly different pharmacological and ADME profiles. The cyclopentyl amide motif, combined with a free piperazine NH, occupies a specific region of chemical space that dictates metabolic stability, blood‑brain barrier (BBB) penetration, and σ1 receptor binding affinity in ways that closely related analogues such as the N‑cyclopentyl acetamide homologue, the 4‑propionyl‑piperazine derivative, or the piperidine‑propanamide series cannot replicate [1]. Procurement of the correct salt form (dihydrochloride) also directly impacts aqueous solubility and assay compatibility, making generic interchange of in‑class compounds experimentally unreliable [2].

Quantitative Differential Evidence for N-Cyclopentyl-2-(piperazin-1-yl)propanamide Dihydrochloride: Comparator‑Based Procurement Data


Sigma‑1 Receptor Binding Affinity: Target Compound as a Precursor to High‑Affinity σ1 Ligands Versus Esaprazole and 4‑Propionyl Analogue

In the esaprazole analogue series (Kelly et al., 2013), the target compound serves as the R1=H scaffold, which itself demonstrates measurable σ1 binding, though the parent esaprazole was characterized as a 'weak σ1 ligand' [1]. When the free piperazine NH (target compound) is acylated to give N‑cyclopentyl‑2‑(4‑propionylpiperazin‑1‑yl)propanamide (CAS 1259917‑36‑6), σ1 affinity increases to Ki = 1.9 nM as measured by displacement of [³H]‑(+)‑pentazocine from guinea pig brain σ1 receptor [2]. This >10‑fold affinity gain confirms the target compound as the essential precursor scaffold for generating sub‑nanomolar σ1 ligands.

Sigma-1 receptor neuroprotection esaprazole analogues

ADME Dichotomy: Metabolic Stability and BBB Penetration Profile of R1=H (Target Compound) Versus R1=Cycloalkyl Analogues

Kelly et al. (2013) explicitly stratified esaprazole analogues into two ADME series based on the R1 substituent: 'Compounds in which R1 was a H or acyl group had good metabolic stability in RLM but poor BBB penetration, whereas compounds where R1 was a cyclo‑ or bicyclo‑alkyl group had poor metabolic stability but good BBB penetration' [1]. The target compound (R1=H) therefore belongs to the 'good metabolic stability, poor BBB penetration' series, making it distinctly suited for peripheral σ1‑targeted applications and distinctly unsuited for CNS‑penetrant programmes—a critical procurement‑decision criterion not met by cycloalkyl‑substituted analogues.

ADME blood-brain barrier metabolic stability RLM

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base for Biological Assay Compatibility

The dihydrochloride salt (CAS 2032594-88-8) is the preferred procurement form for biological assays requiring aqueous dissolution. Piperazine‑containing free bases typically exhibit limited aqueous solubility; conversion to the dihydrochloride salt introduces two ionisable hydrochloride counterions per molecule, which predictably enhances water solubility and dissolution rate relative to the free base (CAS 1018568-87-0) [1]. This is particularly relevant for in vitro σ1 binding displacement assays and neuroprotection assays conducted in aqueous buffer systems [2].

salt form aqueous solubility dihydrochloride assay compatibility

Scaffold Versatility: Free Piperazine NH Enables Divergent SAR Exploration Versus Pre‑Functionalized Analogues

The target compound contains a free secondary amine on the piperazine ring (R1=H), which serves as a synthetic handle for late‑stage diversification—acylation, alkylation, sulfonylation, or reductive amination—enabling systematic SAR exploration around the piperazine nitrogen [1]. This contrasts with pre‑functionalized analogues such as N‑cyclopentyl‑2‑(4‑propionylpiperazin‑1‑yl)propanamide (CAS 1259917‑36‑6), which are already derivatized and therefore restrict further SAR investigation to only the propionyl substituent. The demonstrated ~10‑fold improvement in σ1 affinity achieved by a single acylation step (Ki ~1.9 nM for the propionyl derivative) underscores the value of the free‑NH scaffold as a versatile starting point [2].

scaffold SAR derivatization piperazine

Purity and Quality Control: ≥98% Purity with ISO‑Certified Manufacturing Supporting Reproducible SAR Studies

The free‑base form (CAS 1018568‑87‑0) is supplied at ≥98% purity by commercial vendors with ISO‑certified quality management systems, ensuring batch‑to‑batch consistency essential for reproducible SAR data . This purity specification compares favourably with less well‑characterised piperazine building blocks from non‑ISO suppliers, where purity may vary between 90–95% and impurities can confound biological assay interpretation. In the context of the σ1 receptor SAR described by Kelly et al. (2013), where subtle structural modifications produce large affinity changes, the use of high‑purity starting material is critical to avoid false structure‑activity conclusions [1].

purity quality control ISO certification reproducibility

N-Cyclopentyl-2-(piperazin-1-yl)propanamide Dihydrochloride: Evidence‑Supported Application Scenarios for Scientific Procurement


Sigma‑1 Receptor Ligand SAR Campaigns Requiring a Free Piperazine NH Scaffold

This compound is the optimal starting scaffold for systematic exploration of N‑substituent effects on σ1 receptor affinity. As demonstrated by Kelly et al. (2013), acylation of the free piperazine NH to the propionyl derivative improves σ1 binding by >10‑fold (Ki ~1.9 nM) [1]. The free NH enables parallel synthesis of diverse amide, sulphonamide, and amine libraries, making this scaffold indispensable for any σ1 SAR programme targeting sub‑10 nM affinity.

Peripheral Sigma‑1 Receptor Target Programmes Where CNS Penetration Must Be Avoided

The R1=H series (which includes this compound) exhibits good metabolic stability in rat liver microsomes but poor BBB penetration [1]. This profile makes it particularly suitable for peripheral σ1‑targeted indications (e.g., pain, gastrointestinal cytoprotection, peripheral neuroprotection) where CNS exposure would constitute an undesired off‑target liability.

Neuroprotective Compound Screening Using Primary Cortical Neuron Assays

The dihydrochloride salt form provides aqueous solubility compatible with the primary cortical neuron culture models used by Kelly et al. (2013), where esaprazole analogues were tested for protection against glutamate‑ and hydrogen peroxide‑induced toxicity [1]. The compound serves as both a test article for neuroprotection screening and a precursor for synthesising analogues with enhanced neuroprotective potency.

Dual μ‑Opioid/σ1 Antagonist Development: A Privileged Piperazine‑Propanamide Intermediate

The piperazinyl‑propanamide scaffold is a recognised privileged structure for dual μ‑opioid receptor agonism and σ1 receptor antagonism, as evidenced by García et al. (2021) who developed a series of piperazinylcycloalkylmethyl propionamides with balanced dual activity [2]. This compound, bearing the key cyclopentyl‑amide motif and a free piperazine for further elaboration, is a strategic intermediate for any medicinal chemistry programme pursuing this dual‑target mechanism for pain treatment.

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